molecular formula C14H15NO B14441877 (8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one CAS No. 77413-85-5

(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one

Cat. No.: B14441877
CAS No.: 77413-85-5
M. Wt: 213.27 g/mol
InChI Key: HFUOMHYLLJYMBJ-STQMWFEESA-N
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Description

(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is a complex organic compound belonging to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system with nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable phenyl-substituted precursor, the compound can be synthesized through a series of cyclization and reduction reactions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound of the class, lacking the phenyl substitution.

    8-Phenylindolizine: A simpler analog with a phenyl group but without the tetrahydro structure.

    Tetrahydroindolizine: Similar structure but without the phenyl group.

Uniqueness

(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is unique due to its specific stereochemistry and the presence of both the phenyl group and the tetrahydroindolizine core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

77413-85-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(8S,8aS)-8-phenyl-2,7,8,8a-tetrahydro-1H-indolizin-3-one

InChI

InChI=1S/C14H15NO/c16-14-9-8-13-12(7-4-10-15(13)14)11-5-2-1-3-6-11/h1-6,10,12-13H,7-9H2/t12-,13-/m0/s1

InChI Key

HFUOMHYLLJYMBJ-STQMWFEESA-N

Isomeric SMILES

C1CC(=O)N2[C@@H]1[C@@H](CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)N2C1C(CC=C2)C3=CC=CC=C3

Origin of Product

United States

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